molecular formula C25H19ClFNO3 B14991964 6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14991964
M. Wt: 435.9 g/mol
InChI Key: UGOTZEKFFFKMST-UHFFFAOYSA-N
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Description

6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key steps include:

    Formation of the Chromene Core: This is achieved through a cyclization reaction involving phenolic compounds and aldehydes under acidic conditions.

    Introduction of the Oxazine Ring: This step involves the reaction of the chromene intermediate with amines and aldehydes, leading to the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures but different substituents.

    Oxazine Derivatives: Compounds with oxazine rings and varying functional groups.

Uniqueness

6-CHLORO-9-[2-(2-FLUOROPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of chromene and oxazine structures, along with the presence of chloro and fluoro substituents

Properties

Molecular Formula

C25H19ClFNO3

Molecular Weight

435.9 g/mol

IUPAC Name

6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H19ClFNO3/c26-21-12-19-18(16-6-2-1-3-7-16)13-23(29)31-24(19)20-14-28(15-30-25(20)21)11-10-17-8-4-5-9-22(17)27/h1-9,12-13H,10-11,14-15H2

InChI Key

UGOTZEKFFFKMST-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC(=C2OCN1CCC4=CC=CC=C4F)Cl)C(=CC(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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